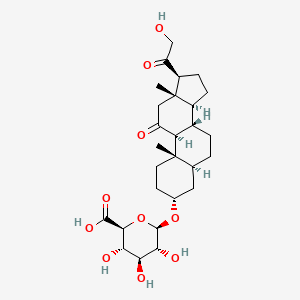

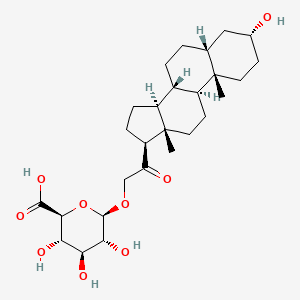

Tetrahydro 11-Deoxycorticosterone 21-|A-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro 11-Deoxycorticosterone 21-β-D-Glucuronide is a chemical compound with potential applications in scientific research. It is a derivative of Tetrahydrodeoxycorticosterone (THDOC), an endogenous neurosteroid . THDOC is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .

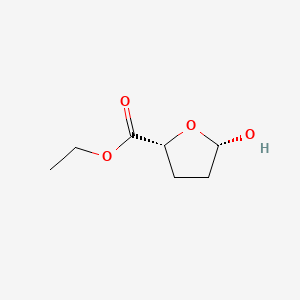

Molecular Structure Analysis

The molecular formula of Tetrahydro 11-Deoxycorticosterone 21-β-D-Glucuronide is C27H42O9 . Unfortunately, the specific structural details or 3D model of this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydro 11-Deoxycorticosterone 21-β-D-Glucuronide are not explicitly mentioned in the search results. The molecular formula of this compound is C27H42O9 .Wissenschaftliche Forschungsanwendungen

1. Regulation in Feto-Maternal Interactions

Tetrahydro 11-Deoxycorticosterone is involved in the regulation of glucocorticoid hormone action in target tissues, mediated by 11 beta-hydroxysteroid dehydrogenase. This regulation is crucial in early pregnancy, impacting human trophoblast-endometrial interactions, potentially influencing the protection of the fetus against corticosteroid toxicity and modulating active glucocorticoid levels in early gestation (Arcuri, Sestini & Cintorino, 1999).

2. Role in Metabolic Syndrome and Inflammation

Research suggests that Tetrahydro 11-Deoxycorticosterone plays a role in the hypothalamus-pituitary-adrenal axis and may be implicated in metabolic syndrome. It is known to regulate hormone action at a tissue level, influencing the conversion of inactive glucocorticoids to their active forms. This enzymatic activity has been linked to the normal functioning of the hypothalamus-pituitary-adrenal axis, metabolic syndrome manifestations, and aspects of the immune response (Cooper & Stewart, 2009).

3. Impact on Androgenic Activity

Tetrahydro 11-Deoxycorticosterone is associated with the synthesis and activity of androgens. It plays a part in the conversion process of certain adrenal-derived steroids, which are considered clinically significant androgens. This conversion is particularly relevant in specific clinical conditions like polycystic ovary syndrome and 21-hydroxylase deficiency, highlighting the compound's potential role in understanding and managing androgen excess disorders (Turcu & Auchus, 2017).

4. Relevance in Adrenal Hyperplasia and Hypertension

Tetrahydro 11-Deoxycorticosterone has been linked to rare cases of mineralocorticoid-induced hypertension due to adrenal hyperplasia or tumors. It's essential in understanding the clinical presentation of such cases, particularly in diagnosing and managing hypertension caused by overproduction of 11-deoxycorticosterone (Asla et al., 2022).

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKNTGPRELRWGP-RVBRMEHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858447 |

Source

|

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro 11-Deoxycorticosterone 21-|A-D-Glucuronide | |

CAS RN |

56162-37-9 |

Source

|

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[6-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]-, [1S-(2-exo,6-endo)]-](/img/no-structure.png)

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)